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Compound Name: Fargesone B

Cat. No.: B187011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fargesone B is a natural product that, along with its analogues such as Fargesone A, has

garnered interest within the scientific community. Fargesone A has been identified as a potent

and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a

crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] The total synthesis

of Fargesone B has been achieved, providing a potential source for further investigation into

its biological activities and therapeutic potential.[1] These application notes provide detailed

methodologies for the analytical characterization of Fargesone B, essential for its identification,

purity assessment, and further development.

Analytical Methods Overview
The comprehensive characterization of Fargesone B relies on a combination of

chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography

(HPLC) is employed for the separation and purification of the compound, as well as for purity

assessment. Mass Spectrometry (MS) provides information on the molecular weight and

elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for

the complete structural elucidation of the molecule.
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The following tables summarize the key analytical data for the characterization of Fargesone
B.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Parameter Value

Retention Time (t_R) Data not available in search results

Column Data not available in search results

Mobile Phase Data not available in search results

Flow Rate Data not available in search results

Detection Wavelength Data not available in search results

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Mass Analyzer Time-of-Flight (TOF)

Observed [M+H]⁺ (m/z) Data not available in search results

Calculated [M+H]⁺ (m/z) Data not available in search results

Elemental Composition Data not available in search results

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

Data not available in

search results

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
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Chemical Shift (δ) [ppm] Assignment

Data not available in search results

Note: Specific quantitative data for Fargesone B, such as HPLC retention times and detailed

NMR and MS values, were not explicitly available in the provided search results. The tables are

structured to be populated as this information becomes available through experimental work.

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Analysis
Objective: To separate and assess the purity of Fargesone B.

Materials:

Fargesone B sample

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

Acids or buffers for mobile phase modification (e.g., formic acid, ammonium acetate)

HPLC system with a UV detector

Analytical HPLC column (e.g., C18 reverse-phase column)

Protocol:

Sample Preparation: Dissolve a known amount of Fargesone B in a suitable solvent (e.g.,

methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample

through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (General Method):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B

(e.g., acetonitrile with 0.1% formic acid). A typical gradient might be:

0-5 min: 20% B

5-25 min: 20% to 100% B

25-30 min: 100% B

30-35 min: 100% to 20% B

35-40 min: 20% B

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of

Fargesone B (typically in the range of 210-400 nm).

Injection Volume: 10 µL.

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak

area of Fargesone B. Purity can be estimated by the relative peak area.

Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight and elemental composition of Fargesone B.

Materials:

Fargesone B sample

MS-grade solvents (e.g., methanol, acetonitrile)

High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Protocol:
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Sample Preparation: Prepare a dilute solution of Fargesone B (approximately 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Parameters (Typical for ESI-TOF):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

Mass Range: m/z 100-1000.

Data Analysis: Acquire the mass spectrum and identify the peak corresponding to the

protonated molecule [M+H]⁺. Use the instrument's software to calculate the accurate mass

and predict the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of Fargesone B.

Materials:

Fargesone B sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR spectrometer

Protocol:

Sample Preparation: Dissolve the Fargesone B sample in approximately 0.6 mL of

deuterated solvent in an NMR tube.
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¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width

of 12-16 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 100 or 125 MHz spectrometer, a larger number of scans

(e.g., 1024 or more), a spectral width of 200-240 ppm, and a relaxation delay of 2-5

seconds.

2D NMR Spectroscopy (for complete structural assignment):

Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.

Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-

carbon correlations.

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)

proton-carbon correlations.

Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts

and coupling constants to the respective nuclei in the Fargesone B structure.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving FXR, which Fargesone

analogues are known to modulate, and a typical experimental workflow for the characterization

of Fargesone B.
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Caption: FXR Agonist Signaling Pathway.
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Caption: Experimental Workflow for Fargesone B Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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